molecular formula C12H16N2O4S2 B12148979 2,4-Thiazolidinedione, 3,3'-(1,6-hexanediyl)bis- CAS No. 61531-85-9

2,4-Thiazolidinedione, 3,3'-(1,6-hexanediyl)bis-

Cat. No.: B12148979
CAS No.: 61531-85-9
M. Wt: 316.4 g/mol
InChI Key: CFOAZMQFHIWSGZ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Thiazolidinedione, 3,3’-(1,6-hexanediyl)bis- typically involves the reaction of thiazolidinedione with hexanediyl dichloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production process efficiently .

Chemical Reactions Analysis

Types of Reactions

2,4-Thiazolidinedione, 3,3’-(1,6-hexanediyl)bis- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,4-Thiazolidinedione, 3,3’-(1,6-hexanediyl)bis- has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential hypoglycemic effects and as a lead compound for developing new drugs.

    Industry: Utilized in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The biological activity of 2,4-Thiazolidinedione, 3,3’-(1,6-hexanediyl)bis- is primarily due to its ability to activate peroxisome proliferator-activated receptors (PPARs), particularly PPAR-γ. Activation of PPAR-γ leads to improved insulin sensitivity, making it a potential therapeutic agent for diabetes. The compound also inhibits cytoplasmic Mur ligases, contributing to its antimicrobial action, and scavenges reactive oxygen species (ROS), providing antioxidant benefits .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,4-Thiazolidinedione, 3,3’-(1,6-hexanediyl)bis- is unique due to its hexanediyl linker, which enhances its stability and biological activity compared to other thiazolidinedione derivatives. This structural feature allows for more effective interaction with molecular targets, making it a promising candidate for further research and development .

Properties

CAS No.

61531-85-9

Molecular Formula

C12H16N2O4S2

Molecular Weight

316.4 g/mol

IUPAC Name

3-[6-(2,4-dioxo-1,3-thiazolidin-3-yl)hexyl]-1,3-thiazolidine-2,4-dione

InChI

InChI=1S/C12H16N2O4S2/c15-9-7-19-11(17)13(9)5-3-1-2-4-6-14-10(16)8-20-12(14)18/h1-8H2

InChI Key

CFOAZMQFHIWSGZ-UHFFFAOYSA-N

Canonical SMILES

C1C(=O)N(C(=O)S1)CCCCCCN2C(=O)CSC2=O

Origin of Product

United States

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